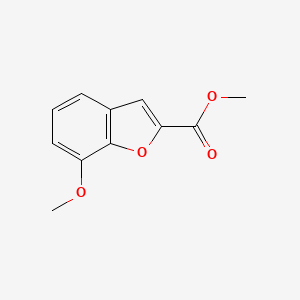

Methyl-7-methoxy-1-benzofuran-2-carboxylat

Übersicht

Beschreibung

“Methyl 7-methoxy-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuran-Derivate, einschließlich Methyl-7-methoxy-1-benzofuran-2-carboxylat, wurden als signifikante Antitumoraktivitäten identifiziert. Forschungen zeigen, dass einige substituierte Benzofurane dramatische Antikrebsaktivitäten aufweisen, wobei bestimmte Verbindungen erhebliche Zellwachstumshemmungen auf verschiedenen Krebszelllinien zeigen .

Antibakterielle Eigenschaften

Die strukturelle Vielseitigkeit von Benzofuran ermöglicht die Entwicklung von Verbindungen mit starker antibakterieller Aktivität. Substituenten am Benzofuran-Kern, wie z. B. Halogene und Nitrogruppen, verstärken diese Aktivität, wodurch diese Derivate zu vielversprechenden Kandidaten für neue antibakterielle Wirkstoffe werden .

Antioxidative Wirkungen

Benzofuran-Verbindungen sind bekannt für ihre antioxidativen Fähigkeiten. Diese Eigenschaft ist in der pharmazeutischen Industrie von entscheidender Bedeutung, da oxidativer Stress ein häufiger Weg für viele chronische Krankheiten ist. Die antioxidativen Wirkungen von Benzofuranen können bei der Entwicklung von Behandlungen für durch oxidativen Schaden verursachte Erkrankungen genutzt werden .

Antivire Anwendungen

Das antivirale Potenzial von Benzofuran-Derivaten ist ein weiterer wichtiger Bereich von Interesse. So haben bestimmte Benzofuran-Verbindungen eine Aktivität gegen das Hepatitis-C-Virus gezeigt, was ihre Verwendung als effektive Therapeutika zur Behandlung dieser Krankheit nahelegt .

Synthese komplexer Benzofuransysteme

Kürzlich erzielte Fortschritte in der Synthesechemie haben zu neuartigen Methoden zur Konstruktion von Benzofuranringen geführt. Diese Methoden, wie z. B. freie Radikal-Cyclisierungs-Kaskaden und Protonen-Quantentunneln, ermöglichen die Hochleistungssynthese komplexer Benzofuransysteme, die in der medizinischen Chemie wertvoll sind .

Optische und elektronische Eigenschaften

Benzofuran-Derivate zeigen auch interessante optische und elektronische Eigenschaften, wodurch sie für Anwendungen geeignet sind, die von Halbleitern bis hin zu biologischen Sensoren reichen. Es wurden detaillierte Studien zu den ultravioletten spektralen Eigenschaften, Absorptionsbandkanten, optischen Bandlücken, Brechungsindizes und der elektrischen Leitfähigkeit dieser Verbindungen durchgeführt .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 7-methoxy-1-benzofuran-2-carboxylate” and similar compounds could have potential future applications in drug discovery and development.

Biochemische Analyse

Biochemical Properties

Methyl 7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions suggest that Methyl 7-methoxy-1-benzofuran-2-carboxylate may have similar effects, potentially interacting with ion channels and other proteins involved in cardiac function.

Cellular Effects

Methyl 7-methoxy-1-benzofuran-2-carboxylate influences various cellular processes and cell types. Benzofuran compounds have been reported to exhibit strong anti-tumor activities, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may affect cell signaling pathways, gene expression, and cellular metabolism . These effects could lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interactions with biomolecules at the molecular level. Benzofuran derivatives are known to act as enzyme inhibitors or activators, and they may bind to specific proteins or nucleic acids . For example, some benzofuran compounds have been shown to inhibit enzymes involved in microbial resistance, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may exert its effects through similar mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate may change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that these compounds can maintain their biological activities over extended periods, although specific data on Methyl 7-methoxy-1-benzofuran-2-carboxylate are limited .

Dosage Effects in Animal Models

The effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate vary with different dosages in animal models. Benzofuran derivatives have been studied for their dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Methyl 7-methoxy-1-benzofuran-2-carboxylate is involved in various metabolic pathways. Benzofuran compounds are metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of Methyl 7-methoxy-1-benzofuran-2-carboxylate within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of Methyl 7-methoxy-1-benzofuran-2-carboxylate can influence its activity and function. Benzofuran compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

methyl 7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRJHZIXAVRXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

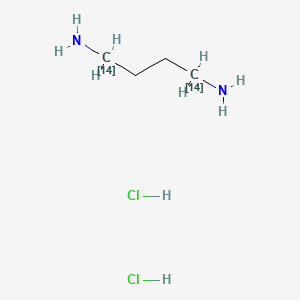

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)

![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)

![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)